3-Cyclohexylthiophene
Overview
Description
3-Cyclohexylthiophene is a chemical compound with the molecular formula C10H14S . . It is used as a building block in materials science .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexylthiophene consists of a thiophene ring attached to a cyclohexyl group . The molecular weight is 166.28 .
Physical And Chemical Properties Analysis
3-Cyclohexylthiophene is a liquid at 20°C . It has a specific gravity of 1.04 and a refractive index of 1.54 . It is sensitive to air and heat .
Scientific Research Applications
Organic Photovoltaics (OPVs)
- Field : Energy & Environmental Science
- Application : P3HT remains of significant importance as a prototypical benchmark hole conductor material in Organic Photovoltaics (OPVs) .
- Methods : The review discusses synthetic strategies to P3HT, particularly focusing on those leading to the regioregular form .
- Results : The performance of P3HT in bulk-heterojunction (BHJ) OPVs is discussed .
Solar Cells, Field-Effect Transistors, Light-Emitting Diodes
- Field : Organic Electronics
- Application : P3HT has found application in various organic electronic devices such as solar cells, field-effect transistors, light-emitting diodes, and many others .
- Methods : The synthesis of P3HT has undergone a multitude of changes, starting from the initial methods of acid-catalyzed polymerizations with low yields of oligomeric polythiophenes to modern methods using transition metal-based catalysts that allow controlled synthesis of poly(alkylthiophene)s with high molecular weight and regioregularity .
- Results : The significance of polythiophenes is demonstrated by the number of reviews and books written on the progress made in the synthesis of these polymers and in gaining control of their properties .
Safety And Hazards
properties
IUPAC Name |
3-cyclohexylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHYZEFIPLFAOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-35-0 | |
Record name | Thiophene, 3-cyclohexyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30364026 | |
Record name | 3-cyclohexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylthiophene | |
CAS RN |
120659-34-9 | |
Record name | 3-cyclohexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.